Naphthol AS phenylacetate

Description

Contextualization within Aromatic Ester Chemistry Research

Naphthol AS phenylacetate (B1230308) belongs to the class of aromatic esters, which are characterized by an ester functional group attached to an aromatic ring system. The study of these esters is a significant subfield of organic chemistry, driven by their diverse applications and interesting reactivity. Aromatic esters, including naphthol derivatives, are key components in the synthesis of pharmaceuticals, agrochemicals, and polymers. Research in this area often focuses on the development of novel synthetic methodologies, the investigation of reaction mechanisms, and the exploration of their physical and chemical properties. acs.org

The reactivity of aromatic esters is influenced by the nature of both the aromatic ring and the ester group. The naphthalene (B1677914) moiety in Naphthol AS derivatives, for instance, provides a more extended π-electron system compared to simpler benzene (B151609) derivatives, which can affect the compound's reactivity and photophysical properties. nowgonggirlscollege.co.in The "AS" designation refers to a specific series of anilides of 3-hydroxy-2-naphthoic acid, which are widely used as coupling components in the formation of azo dyes. wikipedia.orgcutm.ac.in The phenylacetate group, on the other hand, introduces an additional aromatic ring and an ester linkage that can be subject to chemical or enzymatic cleavage. nih.gov

Overview of Research Significance for Naphthol AS Phenylacetate and Analogous Compounds

The significance of this compound and its analogs in academic research is multifaceted. A primary area of investigation has been their use as substrates for esterases, a class of enzymes that catalyze the hydrolysis of esters. nih.govrdd.edu.iqresearchgate.netnih.gov The enzymatic hydrolysis of these naphthol esters releases a naphthol derivative, which can then be coupled with a diazonium salt to produce a colored precipitate at the site of enzyme activity. This principle forms the basis of many histochemical staining techniques used to localize esterase activity in tissues and cells. nih.govresearchgate.netoup.com

Furthermore, the study of these compounds contributes to a deeper understanding of enzyme kinetics and substrate specificity. By modifying the structure of the naphthol and acyl portions of the ester, researchers can probe the active site of different esterases and elucidate their mechanisms of action. researchgate.net Beyond their biochemical applications, naphthol esters are also explored in materials science. Their unique structures can be incorporated into polymers and other materials to impart specific properties. google.com The C-acylation of naphthol derivatives is another area of active research, leading to the synthesis of ortho-hydroxyaryl ketones which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net

Interactive Data Table: Properties of Naphthol AS and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area |

| Naphthol AS | C₁₇H₁₃NO₂ | 263.296 | Azo dye precursor |

| Naphthol AS-D acetate (B1210297) | Not specified | Not specified | Histochemistry (Esterase detection) |

| Naphthol AS-BI-phosphate | C₁₇H₁₃N₂O₅P | Not specified | Histochemistry (Phosphatase detection) |

| 1-Naphthyl acetate | C₁₂H₁₀O₂ | 186.21 | Histochemistry (Esterase detection) |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | Organic synthesis, metabolomics |

Detailed Research Findings

Academic research has extensively utilized Naphthol AS esters to investigate enzymatic activities. A notable study focused on the histochemical and electrophoretic analysis of enzymes that hydrolyze various Naphthol AS esters, including Naphthol AS-D acetate. nih.govrdd.edu.iq This research demonstrated the distribution of non-specific esterases in various tissues by observing the enzymatic cleavage of the ester linkage. rdd.edu.iqresearchgate.netnih.gov The hydrolysis of the ester yields a naphthol product which, in the presence of a diazonium salt, forms a colored azo dye, thereby localizing the enzyme activity. nih.gov

The synthesis and application of other Naphthol AS derivatives, such as Naphthol AS-BI-phosphate, have also been a subject of investigation. These phosphate (B84403) esters serve as substrates for phosphatases, and their enzymatic hydrolysis allows for the precise microscopic localization of these enzymes in tissues. oup.com The development of these substrates has been crucial for pathology laboratories, providing stable and reliable methods for enzyme histochemistry. oup.com

Beyond histochemistry, the chemical reactivity of naphthol derivatives continues to be an active area of research. For instance, palladium-catalyzed arylation reactions of naphthols have been developed to selectively form C-C bonds at specific positions on the naphthalene ring. oup.com These synthetic methods provide access to complex substituted naphthalenes that are of interest for the synthesis of natural products and other functional molecules. researchgate.net The C-acylation of naphthol derivatives, often catalyzed by Lewis acids, is another important transformation that yields valuable ortho-hydroxyaryl ketone building blocks. researchgate.netresearchgate.net

The broader context of aromatic ester chemistry has also seen significant advancements. Research into the nickel-catalyzed ester transfer reaction of aromatic esters with haloarenes and arenols has opened up new avenues for the synthesis of diverse ester compounds. chemrxiv.org These novel catalytic systems allow for the cleavage and formation of C-O and C-C bonds in a controlled manner, expanding the synthetic utility of aromatic esters. acs.org

Structure

3D Structure

Properties

CAS No. |

95819-29-7 |

|---|---|

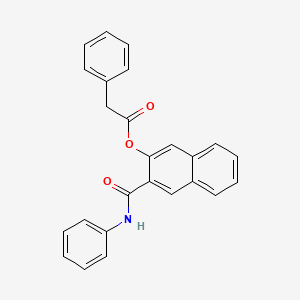

Molecular Formula |

C25H19NO3 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] 2-phenylacetate |

InChI |

InChI=1S/C25H19NO3/c27-24(15-18-9-3-1-4-10-18)29-23-17-20-12-8-7-11-19(20)16-22(23)25(28)26-21-13-5-2-6-14-21/h1-14,16-17H,15H2,(H,26,28) |

InChI Key |

PCTARUVGQQCKKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Naphthol As Phenylacetate

Established Synthetic Pathways and Precursor Chemistry

The synthesis of Naphthol AS phenylacetate (B1230308) fundamentally relies on the formation of an ester linkage between the hydroxyl group of Naphthol AS and a phenylacetic acid derivative. This can be achieved through several classical organic chemistry reactions.

Synthesis via Naphthalene (B1677914) Derivatives and Phenylacetic Acid Analogues

The core of Naphthol AS phenylacetate is Naphthol AS (3-hydroxy-N-phenyl-2-naphthamide). The synthesis of this precursor is a critical first step. Naphthols are generally synthesized from naphthalene through various methods, including sulfonation followed by alkali fusion or through modern catalytic approaches. cutm.ac.innih.gov The synthesis of substituted naphthalenes and 2-naphthols can be achieved through methods like electrophilic cyclization of alkynes. nih.gov While traditional Friedel-Crafts reactions on naphthalenes often lead to peri-substituted products, making specific regioselective synthesis challenging, other routes have been developed. mdpi.com For instance, substituted 1,3,6,8-tetraoxygenated-2-acyl-naphthalenes can be synthesized from phenylacetic acid derivatives which undergo cyclization. researchgate.net

Once Naphthol AS is obtained, it can be reacted with a suitable phenylacetic acid analogue, such as phenylacetyl chloride or phenylacetic anhydride (B1165640), to form the final ester product. This reaction is a standard esterification procedure.

Esterification and Acylation Reactions in this compound Synthesis

The formation of the phenylacetate ester is a key transformation. This is typically achieved through acylation of the hydroxyl group of Naphthol AS. Acylation reactions are fundamental in organic synthesis for protecting functional groups or for creating ester linkages. mdpi.com

Conventional Methods: The reaction of Naphthol AS with phenylacetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common method. The base serves to neutralize the hydrochloric acid byproduct. Alternatively, using phenylacetic anhydride can also yield the desired ester, often with the aid of an acid catalyst. jetir.org Solvent-free and catalyst-free methods for the acetylation of phenols using acetic anhydride at elevated temperatures have also been reported, suggesting that similar conditions could potentially be applied for phenylation. mdpi.comjetir.org

Catalytic Acylation: Lewis acids are known to catalyze C-acylation in phenols, while base-catalyzed reactions tend to favor O-acylation, which is the desired pathway for this compound synthesis. researchgate.net Various catalysts have been explored for the acylation of phenols and naphthols. For example, 10% Ni/SiO2 has been shown to be an effective and reusable catalyst for the acetylation of 1-naphthol (B170400) and 2-naphthol (B1666908) with acetic anhydride, affording high conversions and selectivity. arabjchem.org

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Conditions | Product |

| Naphthol AS | Phenylacetyl chloride | Acylation | Pyridine | This compound |

| Naphthol AS | Phenylacetic anhydride | Acylation | Acid catalyst | This compound |

| 1-Naphthol | Acetic anhydride | Acetylation | 10% Ni/SiO2, 65°C | 1-Naphthyl acetate (B1210297) |

| 2-Naphthol | Acetic anhydride | Acetylation | 10% Ni/SiO2, 65°C | 2-Naphthyl acetate |

Advanced Catalytic Approaches for this compound and its Derivatives

Modern synthetic chemistry has seen a surge in the use of advanced catalytic systems to achieve higher efficiency, selectivity, and sustainability. These methods are applicable to the synthesis of this compound and its derivatives.

Metal-Catalyzed Coupling and Functionalization Strategies

Transition metal catalysis offers powerful tools for forming the intricate structures found in complex organic molecules. thieme-connect.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, palladium-catalyzed carboannulation of internal alkynes and o-allylaryl halides can produce substituted naphthalenes. thieme-connect.com The synthesis of aromatic esters from aryl halides has also been achieved using Pd/C catalysts. researchgate.net Furthermore, Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and subsequent annulation with alkynes provides a direct route to 1-naphthols. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of phenolic esters from aryl boronic acids. researchgate.net

Other Metals: Earth-abundant alkali metals have been shown to be efficient catalysts for the transesterification of aryl esters with phenols. rsc.org Zinc chloride supported on multi-walled carbon nanotubes has been used as a Lewis acid catalyst for the regioselective ortho C-acylation of phenols and naphthols under microwave conditions. researchgate.net

| Catalytic System | Reaction Type | Substrates | Significance |

| Rhodium(III) | C-H Activation/Annulation | Sulfoxonium ylides, Alkynes | Direct synthesis of 1-naphthols. researchgate.net |

| Palladium | Carboannulation | Internal alkynes, o-Allylaryl halides | Synthesis of substituted naphthalenes. thieme-connect.com |

| Copper | Esterification | Aryl boronic acids, Phenols | Formation of phenolic esters. researchgate.net |

| Alkali Metals (e.g., K2CO3) | Transesterification | Aryl esters, Phenols | Environmentally friendly approach to aryl esters. rsc.org |

Organocatalytic and Biocatalytic Considerations in this compound Production

In recent years, organocatalysis and biocatalysis have emerged as sustainable and powerful alternatives to metal-based catalysis.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For the synthesis of ester derivatives, N-heterocyclic carbenes (NHCs) have been used to catalyze C-N bond formation in the synthesis of N-phenylisoxazolidin-5-ones, which can be further converted to β-amino acid esters. nih.gov The transesterification of phenols has been achieved using vinyl acetate mediated by an organocatalyst. researchgate.net The use of chiral organocatalysts, such as β-isocupreidine, has been explored in enantioselective reactions. jst.go.jp

Biocatalysis: Enzymes offer high selectivity and mild reaction conditions. Directed evolution has been used to engineer a fungal aromatic peroxygenase to selectively hydroxylate naphthalene to 1-naphthol. nih.gov This biocatalytic approach is powered by catalytic concentrations of hydrogen peroxide and shows high regioselectivity. nih.gov Biocatalysis has also been recognized as a sustainable method for the synthesis of pharmaceutically relevant amides and amino acids. rug.nl

Photochemical Transformations of Naphthol Acetate Esters

Naphthyl esters, including acetate derivatives which are structurally related to this compound, can undergo interesting transformations when exposed to ultraviolet (UV) light. The most prominent of these is the Photo-Fries rearrangement.

The Photo-Fries rearrangement of phenolic esters involves the cleavage of the ester bond to form a radical pair within a solvent cage. asianpubs.org This radical pair can then recombine to form ortho- and para-acylated phenols or diffuse apart to yield the parent phenol (B47542). asianpubs.orgacs.org

Studies on 1-naphthyl acetate and 2-naphthyl acetate have shown that irradiation with UV light leads to the migration of the acyl group to the naphthalene ring, producing acetyl-naphthols. asianpubs.org Specifically, 1-naphthyl acetate yields 2-acetyl-1-naphthol, while 2-naphthyl acetate gives 1-acetyl-2-naphthol. asianpubs.org The reaction is believed to proceed through an excited singlet state, forming an acyl/naphthoxy radical pair. acs.org The distribution of products can be influenced by factors such as the solvent and temperature. acs.orgrsc.org Interestingly, the use of a water-soluble capsule can control the product distribution by restricting the mobility of the radical pair. rsc.orggibbgroup.org

Nanosecond laser flash photolysis studies of 1-naphthyl acetate have identified transient absorptions of the 1-naphthoxyl radical, confirming the radical pair mechanism. researchgate.net These photochemical transformations offer a valuable method for introducing an acyl side chain into specific positions of the naphthol ring, which can be difficult to achieve through conventional methods. asianpubs.org

Investigations into Photo-Fries Rearrangement Mechanisms

The Photo-Fries rearrangement of aryl esters like this compound is initiated by the absorption of UV light, leading to the homolytic cleavage of the ester's carbonyl-oxygen bond. kpi.ua This cleavage results in the formation of a geminate radical pair, consisting of an acyl radical and a naphthoxy radical, enclosed within a solvent cage. kpi.uaasianpubs.org The generally accepted mechanism for the Photo-Fries rearrangement of 1-naphthyl acetate is depicted in Scheme 1.

Scheme 1: Mechanism of the Photo-Fries Rearrangement Reaction

The initial photochemical step is the homolytic cleavage of the ester bond, which produces a singlet radical pair. researchgate.netrsc.org This radical pair can then undergo several competing reaction pathways:

In-cage Recombination: The radicals can recombine within the solvent cage to form ortho and para acyl-substituted naphthols. scielo.br This is the primary pathway leading to the rearranged products.

Decarbonylation: The acyl radical can lose carbon monoxide to form a new radical pair, which can then combine to yield alkyl-substituted naphthols. scielo.br

Cage Escape: The radicals can diffuse out of the solvent cage. unipv.it The escaped naphthoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form the corresponding naphthol, which is a common side product. asianpubs.org The escaped acyl radical can also participate in other reactions. researchgate.net

Studies using nanosecond laser flash photolysis on 1-naphthyl acetate have identified transient absorptions corresponding to the 1-naphthoxyl radical and the triplet-triplet absorption of the parent molecule. researchgate.net The observation of magnetic field effects on the yield of escaped radicals provides strong evidence for the intermediacy of a singlet radical pair with a lifetime of several tens of nanoseconds. researchgate.net The immediate precursor to the radical pair is believed to be the excited singlet state of the naphthyl ester. acs.org

The efficiency and product distribution of the Photo-Fries rearrangement can be influenced by several factors, including the solvent. For instance, the photoreaction of phenyl acetate in the gas phase predominantly yields phenol, whereas in a solvent like methanol, the formation of o-hydroxy acetophenone (B1666503) is favored. asianpubs.org

Regioselectivity in Photochemical Naphthol Acetate Rearrangements

The regioselectivity of the Photo-Fries rearrangement, which dictates the preferential formation of either the ortho or para isomer, is a critical aspect of its synthetic utility. asianpubs.org In the case of naphthyl acetates, the position of the acetyl group migration is highly specific. The irradiation of 1-naphthyl acetate primarily yields 2-acetyl-1-naphthol, while 2-naphthyl acetate rearranges to 1-acetyl-2-naphthol. asianpubs.org

The distribution of products is influenced by the relative spin densities at the different positions of the naphthoxy radical. scielo.br For the 1-naphthoxy radical, the spin density is highest at the C(4) position, followed by the C(2) position, which theoretically favors the formation of the 4-acyl and 2-acyl products, respectively. scielo.br However, the initial orientation of the radical pair within the solvent cage and the extent to which this orientation is maintained also play a crucial role in determining the final product ratio. scielo.br

The reaction medium can significantly impact the regioselectivity. Constrained environments, such as those provided by polymers or micelles, can control the rotational and translational mobility of the radical pair, leading to enhanced selectivity. researchgate.netrsc.orgscielo.br For example, the Photo-Fries rearrangement of 1-naphthyl (R)-2-phenylpropanoate shows much higher regioselectivity in poly(vinyl acetate) films compared to polyethylene (B3416737) films or n-hexane. scielo.br This is attributed to strong interactions between the radical pair and the polymer matrix, which restricts the movement of the radicals and favors recombination at specific positions. scielo.br

Similarly, conducting the reaction in aqueous surfactant solutions can lead to high selectivity. rsc.orgunipv.it The use of anionic and neutral surfactant micelles in the photo-Fries rearrangement of para-substituted aryl benzoates has been shown to favor the formation of the 2-hydroxy benzophenone (B1666685) derivatives with yields often exceeding 90%. unipv.it This demonstrates the potential of using organized media to direct the outcome of the photochemical rearrangement.

The following table summarizes the primary rearrangement products for 1-naphthyl acetate and 2-naphthyl acetate:

| Starting Material | Major Rearrangement Product |

| 1-Naphthyl acetate | 2-Acetyl-1-naphthol asianpubs.org |

| 2-Naphthyl acetate | 1-Acetyl-2-naphthol asianpubs.org |

Spectroscopic and Structural Characterization in Naphthol As Phenylacetate Research

Application of X-ray Diffraction Analysis for Structural Confirmation

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the crystallographic structure of a material. 6-napse.commeasurlabs.com By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. 6-napse.comopengeology.org This method is crucial for confirming the three-dimensional structure of Naphthol AS phenylacetate (B1230308) in its solid, crystalline form.

The process involves directing a beam of monochromatic X-rays onto the sample. 6-napse.com The interaction of these X-rays with the electron clouds of the atoms causes the X-rays to be scattered in specific directions. When the scattered waves interfere constructively, they produce a diffraction pattern of varying intensity. The angles and intensities of these diffracted beams are recorded by a detector. 6-napse.com

According to Bragg's Law (nλ = 2d sinθ), the angle of diffraction (θ) is related to the wavelength of the X-rays (λ) and the distance between the planes of atoms in the crystal (d-spacing). 6-napse.com By analyzing the positions and intensities of the diffraction peaks, scientists can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. measurlabs.commdpi.com

Table 1: Typical Parameters in X-ray Diffraction Analysis

| Parameter | Description | Typical Instrument |

| Radiation Source | Produces the X-ray beam, commonly a copper anticathode tube. 6-napse.com | RIGAKU X-ray diffractometer, Miniflex 600 HR model 6-napse.com |

| Goniometer | Precisely orients the sample and detector to measure diffraction angles. 6-napse.com | Length 150mm, Range -3° to 150° (2θ) 6-napse.com |

| Detector | Records the intensity of the diffracted X-rays at various angles. | Scintillation detector or area detector icmab.es |

| Sample Type | Can be in the form of powders or bulk crystalline material. 6-napse.com | Crystalline powders or single crystals measurlabs.com |

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule like Naphthol AS phenylacetate. science.govwordpress.com This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

When a molecule is exposed to infrared radiation, its bonds stretch and bend. The frequencies at which these vibrations occur are characteristic of the types of bonds (e.g., C=O, C-N, C-H) and their chemical environment. An IR or FTIR spectrometer measures the absorption of infrared radiation as a function of frequency (or wavenumber, typically in cm⁻¹). The resulting spectrum shows a series of absorption bands, each corresponding to a specific vibrational mode.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the ester carbonyl group (C=O), the amide carbonyl group (C=O), the N-H bond of the amide, the aromatic C-H bonds of the naphthol and phenyl rings, and the C-O ester linkage. The presence of a strong carbonyl group absorption is a key indicator. asianpubs.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Ester C=O | Stretching | 1750-1735 |

| Amide C=O | Stretching (Amide I) | 1680-1630 |

| Aromatic C=C | Stretching | 1600-1450 |

| Amide N-H | Bending (Amide II) | 1640-1550 |

| C-O (Ester) | Stretching | 1300-1000 |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds in solution. mdpi.comthieme-connect.de It provides information about the number of different types of nuclei (typically ¹H and ¹³C), their chemical environments, and their connectivity within the molecule.

The principle of NMR is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can exist in different spin states with different energies. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency of radiation required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in the molecule. The chemical shift (δ, in ppm) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between adjacent protons results in the splitting of signals, providing information about the connectivity of atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthol and phenyl rings, the N-H proton of the amide, and the protons of the phenylacetate moiety. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic). hmdb.ca For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbons of the ester and amide groups, as well as the various aromatic carbons of the naphthyl and phenyl rings. chemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment. mdpi.com

Table 3: Representative NMR Data for Related Structures

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Amide N-H | 8.0 - 10.0 (can be broad and variable) |

| ¹H | Methylene Protons (CH₂) | 3.5 - 4.5 |

| ¹³C | Ester Carbonyl Carbon | 165 - 175 |

| ¹³C | Amide Carbonyl Carbon | 160 - 170 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Methylene Carbon (CH₂) | 40 - 50 |

Note: The specific chemical shifts for this compound would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Properties and Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and properties of molecules like this compound. sphinxsai.comcore.ac.uk These techniques involve the interaction of ultraviolet and visible light with the molecule, leading to the excitation of electrons from lower to higher energy orbitals.

UV-Vis Absorption Spectroscopy : This technique measures the absorption of UV and visible light by a sample. nih.gov The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions between different molecular orbitals. For aromatic compounds like this compound, these transitions are typically π → π* transitions. The position and intensity of the absorption bands are characteristic of the chromophores (light-absorbing groups) present in the molecule. The extensive conjugated π-system of the naphthol and phenyl rings would result in strong UV absorption. researchgate.net

Fluorescence Spectroscopy : Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. franklycaroline.com After a molecule absorbs light and is excited to a higher electronic state, it can return to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The fluorescence spectrum, a plot of emission intensity versus wavelength, provides information about the excited state properties of the molecule. Naphthol derivatives are known to be fluorescent, and the fluorescence properties of this compound would be influenced by its specific structure and environment. asdlib.orgnih.gov

Table 4: Spectroscopic Data for Related Naphthol Derivatives

| Technique | Parameter | Observation for Naphthol Derivatives |

| UV-Vis Absorption | λmax | Typically in the UV region, with multiple bands corresponding to the aromatic system. bgu.ac.il |

| Fluorescence Emission | Emission λmax | Emission at a longer wavelength than the absorption maximum, often in the visible region. asdlib.org |

| Fluorescence | Quantum Yield | Varies depending on the specific structure and solvent environment. |

| Fluorescence | Lifetime | The average time the molecule spends in the excited state before returning to the ground state. asdlib.org |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemicalbook.com It is widely used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and assessing its purity. researchgate.net When coupled with a separation technique like gas chromatography (GC), it becomes GC-MS, a highly sensitive method for identifying and quantifying individual components in a mixture. wiley.comepa.gov

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion.

Molecular Ion Peak : The peak corresponding to the intact ionized molecule (the molecular ion) provides the molecular weight of the compound. For this compound (C₂₅H₁₉NO₃), the expected molecular weight is approximately 381.42 g/mol . chemicalbook.com

Fragmentation Pattern : Under the high-energy conditions of the ion source, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to piece together its different components. For this compound, characteristic fragments would likely arise from the cleavage of the ester and amide bonds. mdpi.com

GC-MS : In GC-MS, a sample is first injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. publisso.denih.gov As each component elutes from the column, it enters the mass spectrometer for detection and identification. This technique is particularly useful for assessing the purity of a this compound sample and for identifying any impurities or side products from its synthesis. mdpi.comarabjchem.org

Table 5: Key Information from Mass Spectrometry

| Parameter | Information Provided | Application to this compound |

| Molecular Ion (M⁺) | Molecular Weight | Confirmation of the molecular formula C₂₅H₁₉NO₃. |

| Fragment Ions | Structural Information | Identification of the naphthol, anilide, and phenylacetate moieties. |

| Relative Abundance | Purity Assessment | The intensity of the molecular ion peak relative to fragment peaks can indicate stability. |

| GC Retention Time | Compound Identification | A characteristic property used in conjunction with the mass spectrum for positive identification. publisso.de |

Enzymatic Biotransformations and Biocatalytic Applications of Naphthol As Phenylacetate and Analogues

Hydrolysis by Esterases and Cholinesterases

Esterases and cholinesterases are enzymes that catalyze the hydrolysis of ester bonds. Their activity on naphthyl esters, including Naphthol AS phenylacetate (B1230308), is of interest for understanding metabolic pathways and for potential applications in biocatalysis.

Substrate Specificity Studies with Naphthyl Acetates and Phenyl Acetate (B1210297)

Studies on various organisms have revealed the presence of multiple esterases with varying specificities for different substrates. For instance, an aqueous extract of carrots has been shown to hydrolyze acetyl, propionyl, and butyryl esters of phenol (B47542) and 2-naphthol-6-SO3Na, with activity decreasing as the acyl chain length increases. oregonstate.edu This extract, however, did not hydrolyze long-chain naphthyl esters, indicating the absence of lipase (B570770) activity. oregonstate.edu The lack of activity with choline (B1196258) esters also suggested the absence of cholinesterases. oregonstate.edu

In human serum, the hydrolysis of paraoxon, phenylacetate (PA), and beta-naphthylacetate (BNA) involves multiple enzymes. nih.gov Two distinct paraoxonases hydrolyze paraoxon, one of which is sensitive to EDTA and also hydrolyzes BNA. nih.gov The hydrolysis of BNA and PA that is insensitive to EDTA is attributed to a serine esterase. nih.gov Furthermore, the EDTA-sensitive hydrolysis of PA is likely due to more than one enzyme, possibly an arylesterase and a carboxylesterase. nih.gov

The substrate specificity of esterases is a critical factor in their function. For example, some esterases are specific for naphthyl esters. oregonstate.edu The introduction of a phenyl group into acetylcholine (B1216132) renders the ester resistant to cholinesterase, while other esterases can still hydrolyze it, albeit at different rates. sci-hub.se This highlights the diverse nature of esterases and their specific interactions with different substrates. sci-hub.se

A new family of carbohydrate esterases is represented by a GDSL hydrolase/acetylxylan esterase from Geobacillus stearothermophilus. This enzyme hydrolyzes synthetic substrates such as 2-naphthyl acetate, 4-nitrophenyl acetate, 4-methylumbelliferyl acetate, and phenyl acetate. nih.gov The study of such enzymes contributes to our understanding of the broad substrate range of esterases.

The tables below summarize the substrate specificities of various esterases.

Table 1: Substrate Specificity of Carrot Esterases

| Substrate | Hydrolysis |

|---|---|

| Acetyl esters of phenol | Yes |

| Propionyl esters of phenol | Yes |

| Butyryl esters of phenol | Yes |

| Acetyl esters of 2-naphthol-6-SO3Na | Yes |

| Propionyl esters of 2-naphthol-6-SO3Na | Yes |

| Butyryl esters of 2-naphthol-6-SO3Na | Yes |

| Long-chain naphthyl esters | No |

| Choline esters | No |

Table 2: Enzymes Involved in Hydrolysis in Human Serum

| Substrate | Enzyme(s) |

|---|---|

| Paraoxon | Two paraoxonases (one EDTA-sensitive) |

| beta-Naphthylacetate (BNA) | EDTA-sensitive paraoxonase, Serine esterase |

| Phenylacetate (PA) | Serine esterase, Arylesterase, Carboxylesterase |

Enzyme Kinetic Investigations (e.g., Km, Ki values)

Enzyme kinetic studies provide valuable information about the efficiency and mechanism of enzymatic reactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.

Kinetic studies of the enzymatic hydrolysis of various substrates have been conducted. For example, the kinetic parameters for the enzymatic hydrolysis of cephalexin, cefradine, and cefadroxil (B1668780) were determined using the Lineweaver-Burk double-reciprocal equation. researchgate.netmdpi.com The Michaelis constants (Km) were found to be 73.98 mg/mL, 583.84 mg/mL, and 38.66 mg/mL, respectively, with corresponding Vmax values of 4.20 mg/mL·min, 16.00 mg/mL·min, and 1.96 mg/mL·min. researchgate.netmdpi.com

In the context of cholinesterases, aclidinium (B1254267) has been shown to competitively inhibit human butyrylcholinesterase with a Ki of 2.7 µM and acetylcholinesterase with a Ki of 6.3 µM. researchgate.net

For 1-naphthol-2-hydroxylase from Pseudomonas sp. strain C4, the kinetic constants for 1-naphthol (B170400) and the cofactor NADPH were determined. asm.orgnih.gov The Km and Vmax for 1-naphthol were 9.6 µM and 9.5 µmol min⁻¹ mg⁻¹, respectively, while for NADPH they were 34.2 µM and 5.1 µmol min⁻¹ mg⁻¹. asm.orgnih.gov This enzyme exhibited substrate inhibition at higher concentrations of 1-naphthol, with a Ki of 79.8 µM. asm.orgnih.gov

A similar enzyme from Pseudomonas sp. strain C6 also showed substrate inhibition with 1-naphthol, but with a higher Ki of 283 µM. idexlab.comnih.gov This enzyme had a Km of 9.1 µM for 1-naphthol and could also act on 5-amino-1-naphthol (B160307) (Km = 6.4 µM) and 4-chloro-1-naphthol (B146336) (Km = 2.3 µM). idexlab.comnih.gov

The table below presents a summary of the kinetic parameters for various enzymes.

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate/Inhibitor | Km | Vmax | Ki |

|---|---|---|---|---|

| Penicillin Acylase | Cephalexin | 73.98 mg/mL | 4.20 mg/mL·min | - |

| Penicillin Acylase | Cefradine | 583.84 mg/mL | 16.00 mg/mL·min | - |

| Penicillin Acylase | Cefadroxil | 38.66 mg/mL | 1.96 mg/mL·min | - |

| Butyrylcholinesterase | Aclidinium | - | - | 2.7 µM |

| Acetylcholinesterase | Aclidinium | - | - | 6.3 µM |

| 1-Naphthol-2-Hydroxylase (C4) | 1-Naphthol | 9.6 µM | 9.5 µmol min⁻¹ mg⁻¹ | 79.8 µM |

| 1-Naphthol-2-Hydroxylase (C4) | NADPH | 34.2 µM | 5.1 µmol min⁻¹ mg⁻¹ | - |

| 1-Naphthol-2-Hydroxylase (C6) | 1-Naphthol | 9.1 µM | - | 283 µM |

| 1-Naphthol-2-Hydroxylase (C6) | 5-Amino-1-naphthol | 6.4 µM | - | - |

| 1-Naphthol-2-Hydroxylase (C6) | 4-Chloro-1-naphthol | 2.3 µM | - | - |

Naphthol Hydroxylase Enzymes and their Role in Naphthol Metabolism

Naphthol hydroxylases are critical enzymes in the microbial degradation of naphthol, a toxic environmental pollutant. nih.govpsu.edu These enzymes initiate the breakdown of naphthol by introducing hydroxyl groups, making the molecule more susceptible to further degradation.

Purification and Characterization of Naphthol Hydroxylases

Several naphthol hydroxylases have been purified and characterized from different bacterial strains. A notable example is the 1-naphthol-2-hydroxylase (1-NH) from the carbaryl-degrading Pseudomonas sp. strain C4. asm.orgnih.gov This enzyme was purified 9.1-fold to homogeneity and was found to be a homodimer with a native molecular mass of approximately 130 kDa, consisting of two 66 kDa subunits. asm.orgnih.gov The enzyme is a yellow flavoprotein containing flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group and exhibits optimal activity at pH 8.0. asm.orgnih.gov It requires NADPH as a cofactor for its activity. asm.orgnih.gov

Similarly, a 1-naphthol 2-hydroxylase from Pseudomonas sp. strain C6 was also purified and characterized as a homodimer with a subunit molecular weight of 66 kDa. idexlab.comnih.gov This enzyme is also FAD-dependent and can accept electrons from both NADH and NADPH. idexlab.comnih.gov

Kinetic and spectroscopic characterization of 1-naphthol 2-hydroxylase from Pseudomonas sp. strain C5 revealed it to be an NAD(P)H-dependent external flavin monooxygenase. nih.gov While its kinetic parameters are similar to those from strains C4 and C6, it differs in its N-terminal sequence, FAD content, and inhibition constant (Ki). nih.gov

The table below summarizes the characteristics of purified naphthol hydroxylases.

Table 4: Characteristics of Purified Naphthol Hydroxylases

| Characteristic | Pseudomonas sp. C4 | Pseudomonas sp. C6 | Pseudomonas sp. C5 |

|---|---|---|---|

| Enzyme Type | 1-Naphthol-2-hydroxylase | 1-Naphthol 2-hydroxylase | 1-Naphthol 2-hydroxylase |

| Molecular Mass (Native) | ~130 kDa | - | - |

| Subunit Mass | 66 kDa | 66 kDa | - |

| Structure | Homodimer | Homodimer | - |

| Prosthetic Group | FAD | FAD | FAD |

| Optimal pH | 8.0 | - | - |

| Cofactor | NADPH (preferred), NADH | NADH, NADPH | NAD(P)H |

| Product of 1-Naphthol Hydroxylation | 1,2-Dihydroxynaphthalene | 1,2-Dihydroxynaphthalene | 1,2-Dihydroxynaphthalene |

Active Site Studies and Chemical Modification Investigations

Chemical modification studies have been instrumental in identifying key amino acid residues at or near the active site of naphthol hydroxylases. In the 1-naphthol 2-hydroxylase from Pseudomonas sp. strain C6, chemical modification and protection experiments with 1-naphthol and NADH suggested the involvement of histidine, arginine, cysteine, tyrosine, and tryptophan residues in the enzyme's active site. idexlab.comresearchgate.net

Further studies on a similar enzyme from Pseudomonas sp. strain C5 indicated that histidine, cysteine, and tyrosine are likely involved in the binding of 1-naphthol, while tryptophan is involved in the binding of the NAD(P)H cofactor. idexlab.comnih.gov This enzyme was also found to be inhibited by several compounds, including naphthalene (B1677914), 1-chloronaphthalene, 2-naphthol (B1666908), and 2-naphthoic acid, which act as mixed inhibitors. idexlab.comnih.gov

These findings provide insights into the structure-function relationship of naphthol hydroxylases and are crucial for understanding their catalytic mechanism.

Table 5: Amino Acid Residues Implicated in the Active Site of 1-Naphthol 2-Hydroxylase

| Bacterial Strain | Residues Involved in Substrate/Cofactor Binding |

|---|---|

| Pseudomonas sp. C6 | Histidine, Arginine, Cysteine, Tyrosine, Tryptophan |

| Pseudomonas sp. C5 | Histidine, Cysteine, Tyrosine (1-Naphthol binding); Tryptophan (NAD(P)H binding) |

Ene Reductase Enzymes in the Aromatization of Precursors to Naphthols

Ene reductases, belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are versatile biocatalysts known for their ability to catalyze the asymmetric reduction of activated alkenes. researchgate.netfrontiersin.org More recently, their potential in oxidation reactions, specifically the aromatization of tetralones to form naphthols, has been explored. researchgate.netalmacgroup.com

In a study screening 96 different ene reductases, 57 were found to be capable of converting 2-tetralone (B1666913) to 2-naphthol. almacgroup.com These reactions proceed under mild, aqueous conditions, requiring only a co-solvent, the biocatalyst, and the substrate. almacgroup.com The process has been successfully scaled up, demonstrating its potential for the industrial production of substituted naphthols, which are valuable chemical building blocks. almacgroup.com For instance, a methoxy-substituted naphthol was produced on a gram scale with a 91% yield. almacgroup.com

This biocatalytic approach offers a novel and environmentally friendly route to synthesize substituted naphthols. researchgate.netalmacgroup.com The mechanism involves the disproportionation of the tetralone substrate, catalyzed by the flavin-dependent ene reductase. almacgroup.com The reduced flavin can then be re-oxidized by molecular oxygen, uncoupling naphthol production from the reduction of another substrate molecule. almacgroup.com

The application of ene reductases for aromatization reactions expands the synthetic capabilities of these enzymes beyond their traditional role in asymmetric reduction.

Biocatalysis for Chiral Compound Synthesis using Naphthol Precursors

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful and sustainable tool for the production of chiral molecules. While direct research on the enzymatic biotransformation of Naphthol AS phenylacetate for chiral synthesis is not extensively documented, the broader class of naphthol derivatives serves as crucial precursors in a variety of enzyme-catalyzed reactions to generate valuable chiral compounds. These transformations primarily involve enzymatic kinetic resolution and asymmetric synthesis, utilizing enzymes such as lipases and transaminases to achieve high enantioselectivity.

The core strategies in biocatalysis for generating chiral compounds from naphthol precursors often involve the kinetic resolution of racemic mixtures. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, yielding both the product and the remaining substrate in optically enriched forms. Lipases are particularly prominent in the resolution of racemic naphthyl alcohols and their esters through enantioselective acylation, hydrolysis, or alcoholysis.

Another significant biocatalytic approach is the asymmetric synthesis of chiral amines from prochiral ketones. Transaminases are employed to catalyze the transfer of an amino group from a donor molecule to a ketone substrate, such as a naphthyl ketone, to produce a chiral amine with high enantiomeric excess. This method is highly valued for its directness and efficiency in creating chiral primary amines, which are important building blocks in medicinal chemistry.

Enzymatic Kinetic Resolution of Naphthol Derivatives

Lipases are a versatile class of enzymes widely used for the kinetic resolution of racemic alcohols and esters containing a naphthyl moiety. The enantioselectivity of these reactions is influenced by the specific lipase used, the reaction medium, and the structure of the acyl donor or acceptor.

A notable example is the lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols, including the highly valuable chiral ligand 1,1′-bi-2-naphthol (BINOL). nih.gov The resolution of racemic BINOL and its derivatives has been extensively studied through both hydrolytic and acylative approaches. nih.gov For instance, the lipoprotein lipase from Pseudomonas sp. has been utilized for the acylative kinetic resolution of racemic BINOLs, although it can require long reaction times. nih.gov To enhance the efficiency of these resolutions, modifications to the reaction conditions have been explored. The addition of a base like sodium carbonate has been shown to dramatically accelerate the lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols, achieving excellent enantioselectivity in significantly shorter reaction times. nih.gov

The resolution of other naphthyl alcohols has also been successfully demonstrated. For example, the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols has been achieved through lipase-catalyzed enantioselective acetylation. tandfonline.com The choice of lipase was found to be crucial, with different lipases exhibiting varying selectivity for different regioisomers of the naphthylethanol. tandfonline.com

The following table summarizes key findings in the lipase-catalyzed kinetic resolution of various naphthol precursors.

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 1,1′-bi-2-naphthol (BINOL) | Lipase from Pseudomonas sp. | Acylative Kinetic Resolution | Enantiomerically enriched BINOL monoester and unreacted BINOL | Not specified | nih.gov |

| Racemic atropisomeric 1,1′-biaryl-2,2′-diols | Lipase | Kinetic Resolution (with Na2CO3) | Enantiomerically enriched biaryl diols | Excellent (E > 100) | nih.gov |

| Racemic 2,2,2-trifluoro-1-(1-naphthyl)ethanol | Lipases (LIP, PLC, ALC) | Enantioselective Acetylation | (S)-acetate and (R)-alcohol | High for the (1-naphthyl) isomer | tandfonline.com |

| Racemic 2,2,2-trifluoro-1-(2-naphthyl)ethanol | Lipases (AK, PS) | Enantioselective Acetylation | (S)-acetate and (R)-alcohol | Higher for the (2-naphthyl) isomer | tandfonline.com |

Asymmetric Synthesis of Chiral Naphthylamines

Transaminases (TAs) are instrumental in the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic route offers a direct and highly enantioselective method for producing valuable chiral amine building blocks.

The synthesis of enantiomerically pure (R)-1-(1-naphthyl)ethylamine, an intermediate for the drug Cinacalcet, exemplifies the industrial potential of this approach. google.com The process involves the reaction of 1-acetylnaphthalene with an R-selective transaminase in the presence of an amino donor. google.com Similarly, S-selective transaminases can be used to produce the corresponding (S)-enantiomer. google.com The choice of the transaminase enzyme is critical for controlling the stereochemical outcome of the reaction. A variety of transaminases, such as those designated ATA-P2-A07, ATA-025, and ATA-113, have been identified and utilized for these transformations. google.com

The following table presents examples of the asymmetric synthesis of chiral amines using naphthyl ketone precursors.

| Substrate | Enzyme | Amino Donor | Product | Enantiomeric Purity | Reference |

| 1-Acetylnaphthalene | R-selective transaminase | Not specified | (R)-1-(1-naphthyl)ethylamine | Enantiomerically pure | google.com |

| 1-Acetylnaphthalene | S-selective transaminase | Not specified | (S)-1-(1-naphthyl)ethylamine | Enantiomerically pure | google.com |

| 2-Acetylnaphthalene | Transaminase | Not specified | Chiral 1-(2-naphthyl)ethane | Not specified | google.com |

Advanced Analytical Reagent Applications of Naphthol As Phenylacetate and Derivatives

Development of Fluorescence-Labeling Reagents for Naphthol Detection

The inherent fluorescence of naphthalene (B1677914) derivatives makes them valuable fluorophores in the development of sensitive detection methods. nih.gov Naphthol AS phenylacetate (B1230308), upon enzymatic hydrolysis by esterases, yields a naphthol product that can be subsequently derivatized with a fluorescence-labeling reagent for enhanced detection. This two-step process allows for the indirect quantification of esterase activity through the measurement of the fluorescently labeled naphthol.

The development of such fluorescence-labeling reagents is crucial for achieving high sensitivity and selectivity. Naphthalene-based fluorescent probes are particularly advantageous due to their hydrophobic nature, which contributes to excellent sensing and selectivity properties towards target biomolecules. nih.gov The introduction of a naphthalene moiety into a conjugated probe system often leads to improved photostability. nih.gov

While specific fluorescence-labeling reagents developed exclusively for Naphthol AS phenylacetate are not extensively documented in publicly available literature, the principles of fluorescence labeling for naphthols are well-established. For instance, a highly sensitive HPLC-fluorescence method for the simultaneous determination of 1- and 2-naphthol (B1666908) was developed using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a labeling reagent. The reaction of naphthols with DIB-Cl is completed within 20 minutes at 40°C, and the resulting derivatives are stable for at least 24 hours. This method demonstrates significantly lower limits of detection compared to the native fluorescence of naphthols. nih.gov

The selection of an appropriate fluorescence-labeling reagent depends on several factors, including the reactivity with the naphthol hydroxyl group, the fluorescence quantum yield of the resulting derivative, and the excitation and emission wavelengths that should be compatible with standard detection systems and minimize background interference.

High-Performance Liquid Chromatography (HPLC) Methods with Naphthol Derivatives as Standards

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various compounds, including naphthol derivatives. nih.govnih.gov In the context of this compound, HPLC methods are essential for monitoring its enzymatic hydrolysis by separating the substrate from its naphthol product. The use of well-characterized naphthol derivatives as standards is critical for the accurate quantification of the enzymatic reaction.

A typical HPLC method for the analysis of naphthols involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Fluorescence detection is often employed due to its high sensitivity for naphthalene compounds. nih.gov

For instance, a sensitive method for the determination of naphthalene, 1-naphthol (B170400), and 2-naphthol in saline brines was developed using an HPLC system with a fluorescence detector. The separation was achieved on a reversed-phase Synergi Hydro-RP column with an aqueous acetonitrile solution as the carrier phase. nih.gov

Table 1: Example HPLC Conditions for Naphthol Analysis

| Parameter | Condition |

| Column | Reversed-phase Synergi Hydro-RP (4 µm, 150x4.6 mm) |

| Mobile Phase | 50% (v/v) aqueous acetonitrile |

| Flow Rate | 1.5 - 2.0 mL/min |

| Temperature | 25 °C |

| Detection | Fluorescence |

This table presents a general example of HPLC conditions for naphthol analysis and may need to be optimized for the specific separation of this compound and its hydrolysis product.

The development of a robust HPLC method requires careful optimization of several parameters, including the mobile phase composition, flow rate, column temperature, and detector settings, to achieve optimal separation and sensitivity.

Chromatographic Techniques for Separation and Detection of Naphthol Compounds

Beyond HPLC, other chromatographic techniques are also valuable for the separation and detection of naphthol compounds. These methods can be used for both analytical and preparative purposes.

Thin-layer chromatography (TLC) is a simple and cost-effective technique that can be used for the qualitative analysis of this compound and its hydrolysis products. For example, TLC has been used to separate α- and β-naphthol, with reported Rf values of 0.77 and 0.76, respectively. researchgate.net Visualization of the separated spots can be achieved using a spraying reagent such as ferric chloride, which produces a colored spot. researchgate.net

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While naphthols themselves may require derivatization to improve their volatility and chromatographic behavior, GC coupled with mass spectrometry (GC-MS) can provide high sensitivity and structural information for the identification of unknown compounds. 103.247.176

Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate and purify analytes from complex matrices before chromatographic analysis. For the analysis of naphthols in environmental or biological samples, SPE cartridges, such as Discovery-C18, can be used to effectively retain the analytes of interest while removing interfering substances. nih.gov

The choice of the most appropriate chromatographic technique depends on the specific analytical problem, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation.

Applications in Histochemistry and Enzyme Localization Research

Naphthol AS-E Phosphate (B84403) as a Substrate for Alkaline Phosphatases

Substituted Naphthol AS phosphates are crucial for the histochemical demonstration of alkaline phosphatase (ALP) activity. nih.gov These substrates, including Naphthol AS-E phosphate, are hydrolyzed by ALP, releasing a naphthol derivative. This intermediate product then reacts with a diazonium salt present in the incubation medium to form an insoluble, colored precipitate at the location of the enzyme.

The selection of the Naphthol AS phosphate derivative can influence the efficiency and precision of localization. For instance, various derivatives exhibit different rates of hydrolysis and coupling speeds, which are critical factors for obtaining sharp and accurate staining. Naphthol AS-MX phosphate is another commonly used substrate that, upon hydrolysis by ALP, liberates Naphthol AS-MX, which then couples with a diazonium salt like Fast Blue RR or Fast Violet B to produce a visible pigment. sigmaaldrich.com The intensity of the colored precipitate provides a semi-quantitative measure of the enzyme's activity within different cells or tissue regions. sigmaaldrich.com

Research has shown that Naphthol AS phosphates facilitate sharp localization of both alkaline and acid phosphatases over a wide pH range using the simultaneous azo dye technique. researchgate.net The properties of various Naphthol AS phosphate substrates make them valuable tools for studying enzyme kinetics and activity. scbt.com Their solubility in alkaline conditions enhances reactivity, and their molecular structure allows for effective binding to the enzyme's active site, leading to swift hydrolytic reactions. scbt.com

Table 1: Examples of Naphthol AS Phosphate Substrates for Alkaline Phosphatase

| Substrate Name | Enzyme | Common Application |

|---|---|---|

| Naphthol AS-E Phosphate | Alkaline Phosphatase | Histochemical localization in various tissues |

| Naphthol AS-MX Phosphate | Alkaline Phosphatase | Demonstration of ALP activity in leukocytes sigmaaldrich.com |

| Naphthol AS-BI Phosphate | Alkaline Phosphatase | Studies of enzyme kinetics and mechanisms scbt.com |

Naphthol AS-D Acetate (B1210297) and Alpha-Naphthyl Acetate as Substrates for Esterase Activity

Naphthol AS-D acetate and alpha-naphthyl acetate are two important substrates used for the histochemical detection of non-specific esterases, a diverse group of enzymes that hydrolyze ester bonds. nih.govresearchgate.net While both are used for similar purposes, they can exhibit different specificities and staining characteristics depending on the tissue and the specific esterase isoenzymes present.

Alpha-naphthyl acetate is a widely used substrate for visualizing general esterase activity. researchgate.netnih.gov Upon enzymatic hydrolysis, it releases alpha-naphthol, which couples with a diazonium salt to form a colored precipitate. nih.gov This method has been adapted for quantitative assays of esterase activity through spectrophotometric measurements. nih.gov

Naphthol AS-D acetate is another key substrate that can be hydrolyzed by certain esterases. nih.gov Studies on mononuclear phagocytes in tuberculous lesions have shown that the esterase activity profile differs depending on the substrate used. nih.govnih.gov For example, the number of cells hydrolyzing alpha-naphthyl acetate increased for 2 to 4 weeks after infection, whereas cells hydrolyzing Naphthol AS-D acetate appeared predominantly in the later, healing stages of the lesions. nih.govnih.gov This suggests that Naphthol AS-D acetate is hydrolyzed by a distinct subset of esterases, potentially a trypsin-like esterase involved in the healing process. nih.gov

The choice of substrate can therefore be used to differentiate between different types of esterase activity within a cell population. Further differentiation is possible with substrates like Naphthol AS-D chloroacetate, which is specifically hydrolyzed by esterases found in granulocytes, earning it the name "Specific Esterase Stain". alfa-chemistry.com

Table 2: Comparison of Common Esterase Substrates

| Substrate | Target Enzyme | pH Optimum (approx.) | Notes |

|---|---|---|---|

| Alpha-Naphthyl Acetate | Non-specific Esterases nih.gov | 7.3 - 8.4 researchgate.net | Used for general esterase activity; can be adapted for quantitative assays. nih.gov |

| Naphthol AS-D Acetate | Non-specific Esterases (e.g., trypsin-like esterase) nih.gov | 7.3 - 8.4 researchgate.net | Useful for identifying specific esterase activity in certain cell types, such as mononuclear phagocytes in healing lesions. nih.govnih.gov |

Histochemical Techniques for Localizing Hydrolytic Enzymes in Biological Tissues

The localization of hydrolytic enzymes in tissues is fundamentally based on techniques that convert the enzymatic activity into a visible, stable, and insoluble marker precisely at the enzyme's location. nih.gov The most common and foundational method involving naphthol derivatives is the simultaneous coupling azo-dye technique. nih.govsemanticscholar.org

The principle of this method involves several key steps:

Enzymatic Hydrolysis : A tissue section is incubated in a solution containing a specific Naphthol AS substrate (e.g., Naphthol AS-E phosphate for phosphatase or Naphthol AS-D acetate for esterase). The target enzyme within the tissue cleaves the substrate.

Release of Naphthol : This hydrolysis releases a soluble but reactive naphthol derivative.

Simultaneous Coupling : A diazonium salt, also present in the incubation medium, immediately couples with the liberated naphthol derivative.

Formation of Azo Dye : This coupling reaction forms a highly colored, insoluble azo dye precipitate.

Visualization : The precipitate marks the site of enzyme activity, which can then be visualized under a light microscope. nih.gov

This "simultaneous capture" procedure, where a reagent in the incubation medium combines with the immediate reaction product, is crucial for accurate localization. uiowa.edu It minimizes the diffusion of the reaction product away from the enzyme's original site, which would otherwise lead to false localization and blurry results. researchgate.net The development of various Naphthol AS substrates has been a significant milestone, allowing for improved, sharper localization of enzymes compared to earlier methods. researchgate.net

The validity of these techniques depends on several factors, including proper tissue fixation to preserve both enzyme activity and cellular morphology, optimization of substrate concentration and pH, and the choice of a diazonium salt that couples rapidly and efficiently. researchgate.netmeatscience.org

Environmental Fate and Bioremediation Studies Involving Naphthol As Phenylacetate Precursors and Metabolites

Anaerobic Degradation Pathways of Naphthalene (B1677914) and Phenylacetic Acid

Under anoxic conditions, microorganisms have evolved unique biochemical strategies to break down the stable aromatic structures of naphthalene and phenylacetic acid.

The anaerobic degradation of naphthalene is initiated by a carboxylation reaction, an activation step that adds a carboxyl group to the naphthalene molecule to form 2-naphthoic acid. oup.comoup.com This initial step is catalyzed by a naphthalene carboxylase. oup.com The resulting 2-naphthoic acid is then converted to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. asm.orgnih.gov The dearomatization of the naphthyl ring system proceeds through a series of reduction reactions. Two distinct ATP-independent and oxygen-insensitive class III aryl-CoA reductases, belonging to the "old yellow enzyme" family, catalyze the stepwise reduction of 2-naphthoyl-CoA to 5,6-dihydro-2-naphthoyl-CoA and subsequently to 5,6,7,8-tetrahydro-2-naphthoyl-CoA. asm.orgresearchgate.net The final reduction of the first ring to hexahydro-2-naphthoyl-CoA is carried out by an ATP-dependent and oxygen-sensitive class II aryl-CoA reductase. asm.org Subsequent β-oxidation-like reactions and hydrolytic ring cleavage lead to the formation of intermediates such as cis-2-carboxycyclohexylacetic acid, which are further metabolized. oup.comnih.govresearchgate.net

The anaerobic metabolism of phenylacetic acid converges on the central intermediate, benzoyl-CoA. nih.govmdpi.com The degradation pathway in denitrifying bacteria, such as Thauera aromatica, involves the initial conversion of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde. nih.gov Phenylacetaldehyde is then oxidized to phenylacetic acid. nih.gov The activation of phenylacetic acid is achieved through its conversion to phenylacetyl-CoA by phenylacetate-CoA ligase. nih.gov Subsequently, phenylacetyl-CoA undergoes α-oxidation to phenylglyoxylate, which is then oxidized to benzoyl-CoA and CO2 by phenylglyoxylate:acceptor oxidoreductase. nih.govoup.com The breakdown of the aromatic ring of benzoyl-CoA is then initiated by benzoyl-CoA reductase. nih.gov

Table 1: Key Enzymes in the Anaerobic Degradation of Naphthalene and Phenylacetic Acid

| Precursor | Step | Enzyme |

|---|---|---|

| Naphthalene | Initial Carboxylation | Naphthalene Carboxylase |

| CoA Thioester Formation | 2-Naphthoate-CoA Ligase | |

| First Reduction | 2-Naphthoyl-CoA Reductase | |

| Second Reduction | 5,6-Dihydro-2-naphthoyl-CoA Reductase | |

| Third Reduction | 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Reductase | |

| Phenylacetic Acid | Activation | Phenylacetate-CoA Ligase |

| α-Oxidation | Phenylacetyl-CoA:acceptor Oxidoreductase | |

| Formation of Benzoyl-CoA | Phenylglyoxylate:acceptor Oxidoreductase | |

| Ring Reduction | Benzoyl-CoA Reductase |

Microbial Oxidation and Carboxylation Mechanisms in Naphthol Degradation

The microbial degradation of naphthols, hydroxylated derivatives of naphthalene, involves oxidative and carboxylative mechanisms.

Microbial Oxidation: A notable example of microbial oxidation is the transformation of 1- and 2-naphthol (B1666908) by a mutant strain of Pseudomonas fluorescens (TTC1). researchgate.net This bacterium, derived from a naphthalene-degrading strain, oxidizes the naphthols to various isomers of dihydroxynaphthalene. researchgate.net The oxidation process proceeds through the formation of unstable dihydrodiol intermediates, which spontaneously dehydrate to yield the aromatic dihydroxynaphthalenes. researchgate.net This demonstrates a mechanism where the initial attack on the naphthol molecule is an oxygenation reaction.

Carboxylation Mechanisms: As detailed in the anaerobic degradation of naphthalene, carboxylation is a critical initial step. This reaction, catalyzed by naphthalene carboxylase, activates the chemically stable naphthalene ring, making it susceptible to further degradation. oup.com This mechanism is a key strategy employed by anaerobic microorganisms to overcome the high resonance energy of the aromatic system in the absence of oxygen.

Identification of Metabolites in Biodegradation Processes

The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites.

Naphthalene Metabolites: In the anaerobic degradation of naphthalene, a sequence of metabolites has been identified. Following the initial carboxylation, 2-naphthoic acid is a prominent early metabolite. d-nb.info Subsequent reduction steps lead to the formation of a series of reduced derivatives, including 1,2,3,4-tetrahydro-2-naphthoic acid , 5,6,7,8-tetrahydro-2-naphthoic acid , octahydro-2-naphthoic acid , and decahydro-2-naphthoic acid . d-nb.info Further downstream, after ring cleavage, metabolites such as cis-2-carboxylcyclohexylacetic acid have been detected, indicating the progression from an aromatic to an aliphatic structure. oup.comresearchgate.net Under certain denitrifying conditions, the transient formation of indole has also been observed, suggesting alternative metabolic routes. researchgate.net

Phenylacetic Acid Metabolites: The anaerobic degradation of phenylacetic acid proceeds through a series of well-defined intermediates. After its formation from precursors like phenylalanine, phenylacetic acid is activated to phenylacetyl-CoA . nih.gov The pathway then proceeds through phenylglyoxylate to the central aromatic intermediate, benzoyl-CoA . nih.gov Following the reduction of the benzoyl-CoA ring, the pathway involves several intermediates of a modified β-oxidation pathway, ultimately leading to the formation of acetyl-CoA and succinyl-CoA . nih.govsemanticscholar.orgresearchgate.net

Table 2: Identified Metabolites in the Anaerobic Biodegradation of Naphthalene and Phenylacetic Acid

| Parent Compound | Key Metabolites |

|---|---|

| Naphthalene | 2-Naphthoic acid |

| 5,6-Dihydro-2-naphthoyl-CoA | |

| 5,6,7,8-Tetrahydro-2-naphthoyl-CoA | |

| Hexahydro-2-naphthoyl-CoA | |

| cis-2-Carboxycyclohexylacetic acid | |

| Indole (transient) | |

| Phenylacetic Acid | Phenylacetyl-CoA |

| Phenylglyoxylate | |

| Benzoyl-CoA | |

| Acetyl-CoA | |

| Succinyl-CoA |

Structure Activity Relationship Sar Studies and Derivative Development of Naphthol As Phenylacetate Analogues

Synthesis and Evaluation of Substituted Naphthol AS Phenylacetate (B1230308) Analogues

The core structure of Naphthol AS phenylacetate is 3-hydroxy-N-phenyl-2-naphthamide. The synthesis of analogues typically involves the condensation of 3-hydroxy-2-naphthoic acid with various substituted anilines to generate a library of N-aryl-3-hydroxy-2-naphthamides. These derivatives are then evaluated for their biological activity, a primary focus of which has been the inhibition of the CREB-CBP interaction.

While a systematic study focused exclusively on a broad range of this compound analogues with varied ester linkages is not extensively documented in publicly available research, significant insights can be drawn from studies on closely related Naphthol AS derivatives, such as Naphthol AS-E. In these studies, modifications have been primarily focused on the appended phenyl ring of the anilide moiety.

For instance, a series of Naphthol AS-E analogues were synthesized to probe the structural requirements for inhibiting the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB. The evaluation of these compounds involved both in vitro assays to measure the inhibition of the KIX-KID interaction and cell-based assays to assess the inhibition of CREB-mediated gene transcription and cancer cell proliferation.

The general synthetic approach for these analogues involves standard amide bond formation reactions. The resulting compounds are then subjected to a battery of biological tests to determine their potency and efficacy.

Mechanistic Interrogation of Molecular Interactions (e.g., KIX-KID interaction inhibition)

A significant body of research on Naphthol AS analogues has focused on their ability to inhibit the KIX-KID interaction. This interaction is a crucial step in the activation of gene transcription mediated by the transcription factor CREB, which is often dysregulated in various cancers.

Naphthol AS-E and its phosphate (B84403) prodrug, KG-501, were identified as inhibitors of this protein-protein interaction. plos.org Subsequent studies have confirmed that Naphthol AS-E is a cell-permeable small molecule that binds to the KIX domain of CBP, thereby preventing its interaction with the KID domain of CREB. nih.gov This disruption of the CREB-CBP complex leads to the downregulation of CREB target genes. nih.gov

Docking studies suggest that these naphthol analogues bind to a pocket on the KIX domain near Arg-600. plos.org The bioactive conformation of these molecules is thought to be their global energy minimum, a finding supported by the synthesis and evaluation of conformationally constrained analogues. nih.gov

While this compound itself was noted to have low water solubility, leading to inconsistent results in some initial screens, the broader class of Naphthol AS derivatives has demonstrated a clear mechanism of action through the inhibition of the KIX-KID interaction. plos.org

Impact of Structural Modifications on Biochemical Activity and Selectivity

Structure-activity relationship (SAR) studies on Naphthol AS-E analogues have provided valuable insights into the impact of structural modifications on their biochemical activity. The primary focus of these modifications has been the substitution pattern on the appendant phenyl ring.

The key findings from these studies indicate a preference for small, electron-withdrawing groups at the para-position of the phenyl ring for optimal inhibition of the KIX-KID interaction. nih.gov For example, analogues with para-substituents such as nitro, cyano, and trifluoromethyl groups demonstrated enhanced activity. Conversely, bulky or electron-donating groups at this position led to a decrease in inhibitory potency.

The following interactive data table summarizes the structure-activity relationships for a series of Naphthol AS-E analogues, highlighting the impact of substitutions on the phenyl ring on the inhibition of the KIX-KID interaction.

| Compound | Substitution on Phenyl Ring | Inhibition of KIX-KID Interaction (IC50, µM) |

|---|---|---|

| Naphthol AS-E | 4-chloro, 2-methyl | ~2.26 |

| Analogue 1 | 4-nitro | More potent |

| Analogue 2 | 4-cyano | More potent |

| Analogue 3 | 4-trifluoromethyl | More potent |

| Analogue 4 | 4-methoxy | Less potent |

| Analogue 5 | 2-chloro | Less potent |

These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl ring for effective interaction with the KIX domain. The selectivity of these compounds is derived from their specific binding to the KIX domain, which in turn inhibits the CREB-mediated transcription pathway.

Design Principles for Naphthol-Based Bioactive Molecules

Based on the SAR studies of this compound analogues and related compounds, several key design principles for developing potent naphthol-based bioactive molecules have emerged:

Core Scaffold: The 3-hydroxy-2-naphthanilide core is a viable scaffold for targeting protein-protein interactions, particularly the KIX-KID interaction.

Appendant Phenyl Ring Substitution: For inhibition of the KIX-KID interaction, the substitution pattern on the anilide phenyl ring is critical. Small, electron-withdrawing groups at the para-position are generally favored to enhance potency.

Conformational Rigidity: The bioactive conformation of Naphthol AS analogues appears to be the global energy minimum. Therefore, designing conformationally constrained analogues that mimic this low-energy state can be a promising strategy for improving activity. nih.gov

Physicochemical Properties: Addressing issues of low water solubility, as observed with this compound, is crucial for obtaining reliable biological data and for potential therapeutic development. The use of phosphate prodrugs, such as in KG-501, represents one successful approach to improve solubility and cellular activity. plos.org

Future Research Directions and Emerging Opportunities in Naphthol As Phenylacetate Chemistry

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of naphthol derivatives, a class of compounds to which Naphthol AS phenylacetate (B1230308) belongs, is a focal point of extensive research. The development of efficient catalytic systems is crucial for improving reaction yields, reducing reaction times, and enabling environmentally friendly processes. Researchers are exploring a wide array of catalysts, from metallic nanoparticles to organocatalysts, to achieve these goals.

Recent studies have demonstrated the efficacy of various catalysts in the synthesis of amidoalkyl naphthols, which share structural similarities with Naphthol AS compounds. For instance, nano-SnO2 has been employed as an efficient catalyst for the one-pot synthesis of these derivatives. mdpi.com Similarly, supported sulfonic acid on silica-coated cobalt ferrite nanoparticles has been used as a magnetic and reusable catalyst. mdpi.com

Organocatalysts are also gaining prominence. Phenylboronic acid, adipic acid, and 2,6-pyridinedicarboxylic acid have been successfully used to catalyze the three-component condensation reaction to form 1-amidoalkyl-2-naphthol derivatives, often under solvent-free conditions and with high yields. mdpi.com For example, using 15 mol% of phenylboronic acid at 120 °C under solvent-free conditions resulted in yields ranging from 60–92%. mdpi.com Another green approach utilized prolinium dihydrogen phosphate (B84403) as a catalyst, achieving yields of 79–92% for 23 different derivatives. mdpi.com

Transition metal catalysis, particularly with palladium, offers a powerful strategy for constructing polysubstituted 2-naphthols. A method involving a palladium-catalyzed intramolecular α-arylation and defluorinative aromatization cascade has been developed, which shows good functional group tolerance and high yields. bohrium.com This strategy highlights the potential for creating complex naphthol structures from readily available starting materials. bohrium.com

| Catalyst | Catalyst Loading (mol%) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic Acid | 15 | Solvent-free, 120 °C, 1-7 h | 1-Amidoalkyl-2-naphthols | 60-92 |

| Adipic Acid | 10 | Solvent-free, 120 °C | 1-Amidoalkyl-2-naphthols | - |

| p-Toluenesulfonic Acid | 10 | PEG-400, 20 min - 4 h | 1-Amidoalkyl-2-naphthols | 65-91 |

| Prolinium Dihydrogen Phosphate | 10 | Solvent-free, 120 °C | 1-Amidoalkyl-2-naphthols | 79-92 |

| Magnetic Phosphonium Ionic Liquid | 1 | Solvent-free, 45 °C | 1-Amidoalkyl-2-naphthols | High to Excellent |

| Palladium Acetate (B1210297)/Triphenylphosphine | - | - | Polysubstituted 2-naphthols | High |

Advanced Mechanistic Investigations using Computational Chemistry